2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride

Photochemistry Electron Transfer Structure-Activity Relationship

This non-proteinogenic amino acid features a 2,4-dimethylphenyl group, altering steric and electronic properties for distinct reactivity in chiral synthesis and peptide SAR studies. Its defined substitution pattern, compared to simple phenylglycine, enhances photoinitiator research. Procure as racemic CAS 1141934-65-7 or enantiopure (S)-form (CAS 1391458-97-1) for stereochemical control.

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
CAS No. 1141934-65-7
Cat. No. B3214350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride
CAS1141934-65-7
Molecular FormulaC10H14ClNO2
Molecular Weight215.67 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(C(=O)O)N)C.Cl
InChIInChI=1S/C10H13NO2.ClH/c1-6-3-4-8(7(2)5-6)9(11)10(12)13;/h3-5,9H,11H2,1-2H3,(H,12,13);1H
InChIKeyIOVKQMKNHBEQAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride: A Chiral Unnatural Amino Acid Building Block for Synthesis and Research


2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride (often procured as its (S)-enantiomer, CAS 1391458-97-1) is a chiral, non-proteinogenic amino acid derivative . It features a phenylglycine core substituted with methyl groups at the 2- and 4- positions on the aromatic ring, which influences its chemical properties and reactivity . This compound is primarily utilized as a research chemical and a versatile building block in organic synthesis, particularly for creating complex molecules, peptides, and potential pharmaceutical candidates .

Why Simple Substitution is Not Viable for 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride in Sensitive Applications


For critical research and development workflows, direct substitution of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride with a simpler analog like phenylglycine or a racemic mixture is not scientifically justified. The compound's specific 2,4-dimethyl substitution pattern on the phenyl ring alters its electron density and steric profile, which can significantly impact its reactivity in synthetic transformations compared to the unsubstituted parent molecule [1]. Furthermore, for applications requiring stereochemical purity, substituting the enantiopure (S)-enantiomer (CAS 1391458-97-1) with the racemate (CAS 1141934-65-7) would introduce a different stereochemical outcome in chiral syntheses and could drastically change the compound's interaction with biological targets, as chirality is a primary determinant of biological activity.

Key Differentiating Data Points for Procuring 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride


Impact of 2,4-Dimethyl Substitution on Electron Transfer Rate vs. Unsubstituted Phenylglycine

The presence of the 2,4-dimethyl electron-donating groups on the phenyl ring of the core structure significantly enhances its reactivity in electron transfer processes compared to the unsubstituted parent molecule, N-phenylglycine (NPG) [1].

Photochemistry Electron Transfer Structure-Activity Relationship

Procurement of a Defined Enantiomer (S) vs. the Racemic Mixture

The (S)-enantiomer of 2-amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride is a distinct chemical entity with its own CAS number (1391458-97-1), separate from the racemic mixture (1141934-65-7) .

Chiral Synthesis Stereochemistry Procurement

Recommended Applications for 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride Based on Available Evidence


Enantioselective Synthesis and Chiral Resolution Studies

This compound is best utilized as a defined chiral building block for the enantioselective synthesis of more complex molecules, including pharmaceutical candidates and chiral ligands . Its procurement as the (S)-enantiomer (CAS 1391458-97-1) is essential for projects requiring absolute stereochemical control, as substituting it with the racemic form (CAS 1141934-65-7) would yield a different mixture of stereoisomers and compromise experimental objectives .

Development of Novel Photopolymerization Initiators

Based on evidence that the 2,4-dimethyl substitution on the phenyl ring significantly accelerates electron transfer processes , this compound's core structure makes it a candidate for research into new, more efficient photoinitiator systems for polymer chemistry and materials science. The enhanced reactivity over simpler phenylglycine analogs provides a clear advantage in applications like UV-curable coatings and 3D printing resins.

Unnatural Amino Acid for Peptide and Peptidomimetic Research

As an unnatural amino acid , this compound serves as a valuable tool for introducing conformational constraint or novel side-chain functionality into peptides . The 2,4-dimethylphenyl group provides a unique steric and hydrophobic environment that can be used to probe structure-activity relationships (SAR) or enhance the metabolic stability of peptide-based probes and therapeutics.

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